5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide
Description
5-Amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide (referred to as MO5 in studies) is an isoxazole derivative with notable immunomodulatory and anti-inflammatory properties. Key findings include:
- Immunoregulatory Effects: MO5 inhibits the humoral immune response in vitro and modulates delayed-type hypersensitivity (DTH) phases in vivo (stimulating the inductive phase but inhibiting the eliciting phase) .
- Anti-Inflammatory Activity: It suppresses TNFα production in human whole blood cultures and inhibits carrageenan-induced skin inflammation in mice .
- Mechanistic Insights: MO5 also reduces LPS-induced TNFα and PHA-induced proliferation of peripheral blood mononuclear cells (PBMCs), highlighting its dual role in immune regulation .
These properties position MO5 as a promising candidate for autoimmune and inflammatory disorders.
Properties
IUPAC Name |
5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-3-5-9(6-4-7)14-12(16)10-8(2)15-17-11(10)13/h3-6H,13H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAVNWOJZJFAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361415 | |
| Record name | 5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219938-19-9 | |
| Record name | 5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylphenyl isocyanate with 3-methyl-5-amino-1,2-oxazole-4-carboxylic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and alcohols.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Impurity-G (5-Methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide)
Structural Differences: Lacks the 5-amino and 3-methyl groups present in MO4. Biological Activity:
- No reported immunomodulatory effects.
- Acts as a synthetic impurity in teriflunomide production, suggesting reduced bioactivity compared to MO5 . Key Insight: The absence of the 5-amino group likely diminishes its ability to interact with immune-related targets, underscoring the importance of this moiety in MO5’s efficacy.
5-Benzamido-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide
Structural Differences : Benzamido group at position 5 and 4-chlorophenyl substituent.
Biological Activity :
- Exhibits anti-inflammatory activity in carrageenan-induced reactions.
- Key Insight: The chlorine atom may enhance lipophilicity, improving membrane penetration for antibacterial action, while the benzamido group could alter target specificity.
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide
Structural Differences : Nitro group on the phenyl ring and phenyl substitution at position 3.
Biological Activity :
N-(4-Bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Structural Differences : Bromophenyl group and 4-methylphenyl substitution at position 5.
Biological Activity :
- No specific activity reported in provided evidence, but bromine’s electronegativity may influence receptor interactions . Key Insight: The bromine atom could enhance binding to hydrophobic pockets in proteins, though this remains speculative without direct data.
Data Table: Structural and Functional Comparison
Critical Analysis of Structural-Activity Relationships (SAR)
- Amino Group at Position 5: Essential for MO5’s immunomodulatory effects, as its removal (e.g., Impurity-G) abolishes activity .
- Substituents on the Phenyl Ring: Electron-withdrawing groups (e.g., Cl, NO₂) may enhance antibacterial or anti-inflammatory activity but reduce solubility .
- Heterocyclic Modifications: Replacement of the amino group with benzamido or nitro groups diversifies target engagement, as seen in antibacterial vs. immunomodulatory profiles .
Biological Activity
5-Amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide is a heterocyclic compound notable for its unique oxazole ring structure and various functional groups, including an amino group and a carboxamide group. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in immunomodulation and anti-inflammatory effects.
The molecular formula of 5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide is , with a molar mass of approximately 218.26 g/mol. The structural features that contribute to its biological activity include:
| Structural Feature | Description |
|---|---|
| Oxazole Ring | A five-membered ring containing nitrogen and oxygen, enhancing reactivity. |
| Amino Group | Capable of participating in nucleophilic reactions, influencing interactions with biological targets. |
| Carboxamide Group | Can undergo hydrolysis, contributing to its reactivity profile. |
| 4-Methylphenyl Substituent | Increases lipophilicity, potentially affecting absorption and distribution in biological systems. |
Immunomodulatory Effects
Research indicates that 5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide exhibits significant immunomodulatory properties. Key findings include:
- Inhibition of Humoral Immune Response : In vitro studies have demonstrated that this compound can inhibit the humoral immune response, suggesting potential applications as an anti-inflammatory agent .
- Reduction of TNF-alpha Production : The compound has been shown to reduce tumor necrosis factor-alpha (TNF-α) production, which is critical in inflammatory processes .
- Impact on T and B Cell Responses : It affects T cell and B cell responses in lymphoid organs, indicating its role in modulating immune functions .
Comparative Biological Activity
To illustrate the unique biological profile of 5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide compared to similar compounds, the following table summarizes key findings:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5-Amino-3-methylisoxazole-4-carboxylic acid | Immunosuppressive properties | Stronger activity in peptide synthesis |
| 5-Amino-N-(4-chlorophenyl)-1,2-oxazole-4-carboxamide | Anti-inflammatory effects | Modulates immune responses effectively |
| 5-Amino-N-(2-hydroxyphenyl)-1,2-oxazole-4-carboxamide | Potential antimicrobial activity | Studied for various biological applications |
These comparisons highlight how structural modifications can lead to variations in biological activity.
Study on Immune Response Modulation
A significant study explored the effects of 5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide on immune responses. The results indicated that the compound inhibited phytohemagglutinin A (PHA)-induced peripheral blood mononuclear cell (PBMC) proliferation while also suppressing TNFα production. This suggests a dual mechanism where the compound can modulate both the inductive and eliciting phases of immune responses .
Synthesis and Environmental Considerations
Recent advancements in the synthesis of this compound have focused on eco-friendly methods that avoid toxic reagents. These metal-free synthetic routes not only enhance safety but also improve accessibility for further research .
Q & A
Q. What are the recommended synthetic routes for 5-amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via oxazole ring formation followed by carboxamide coupling. Key steps include:
- Cyclization : Reacting β-keto esters with hydroxylamine derivatives under acidic conditions to form the oxazole core.
- Substitution : Introducing the 4-methylphenyl group via nucleophilic aromatic substitution or coupling reactions.
- Optimization : Reaction conditions (e.g., solvent polarity, temperature, and catalysts) significantly impact yield. For example, using DMF as a solvent at 80–100°C improves carboxamide coupling efficiency .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification by column chromatography with ethyl acetate/hexane (3:7) yields >85% purity .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing the compound’s structure?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at C3 and N-(4-methylphenyl)). The oxazole ring protons resonate at δ 6.8–7.2 ppm, while the carboxamide NH appears at δ 8.5–9.0 ppm .
- IR : A strong absorption band at ~1650 cm⁻¹ confirms the carboxamide C=O stretch .
- Crystallography : Use single-crystal X-ray diffraction (SHELX suite) for absolute configuration determination. Refinement with SHELXL resolves disorder in the oxazole ring .
Q. What are the common physicochemical challenges (e.g., solubility) associated with this compound, and how can they be addressed experimentally?
- Methodological Answer :
- Low Aqueous Solubility : The compound’s logP ~3.2 (predicted) limits bioavailability. Strategies include:
- Co-solvents : Use DMSO:water (1:9) for in vitro assays .
- Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) via substitution while retaining bioactivity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the immunomodulatory effects of this compound in both in vitro and in vivo models?
- Methodological Answer :
- In Vitro :
- Humoral Response : Test inhibition of B-cell proliferation using LPS-stimulated murine splenocytes. IC₅₀ values are determined via MTT assay .
- Cytokine Modulation : Measure TNFα suppression in human whole blood cultures using ELISA after LPS challenge .
- In Vivo :
- Delayed-Type Hypersensitivity (DTH) : Administer the compound (10–50 mg/kg, oral) to mice sensitized with SRBC. Assess ear swelling during inductive (day 7) and eliciting (day 14) phases .
- Carrageenan-Induced Inflammation : Evaluate inhibition of paw edema in rats to confirm anti-inflammatory activity .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo data regarding the compound’s immune response modulation?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma concentrations via LC-MS to correlate exposure levels with observed effects. For example, low bioavailability may explain weaker in vivo activity despite potent in vitro inhibition .
- Mechanistic Follow-Up : Use knockout mice (e.g., TNFα⁻/⁻) to isolate pathways. If in vitro TNFα inhibition does not translate in vivo, investigate compensatory cytokine pathways .
Q. How can structure-activity relationship (SAR) studies be conducted to identify key functional groups responsible for biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace 4-methylphenyl with methoxy or halogens). Use parallel synthesis for high-throughput screening .
- Activity Mapping :
- Oxazole Ring : Removal reduces activity by >90%, indicating its critical role .
- 4-Methylphenyl Group : Substitution with bulkier groups (e.g., 3,4-dimethoxy) enhances TNFα inhibition (IC₅₀ from 12 μM to 3.5 μM) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with TNFα or NF-κB targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
